5-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
5-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenyl group, a thiazolone ring, and a hydroxyl group. Its molecular formula is C13H9BrN2O2S, and it has a molecular weight of 353.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
5-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzophenone: Similar in structure but lacks the thiazolone ring.
5-Bromo-2-hydroxyacetophenone: Similar but with an acetophenone group instead of the thiazolone ring.
5-Bromo-2-hydroxybenzaldehyde: Similar but with an aldehyde group instead of the thiazolone ring.
Uniqueness
The uniqueness of 5-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combination of a brominated phenyl group, a hydroxyl group, and a thiazolone ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S2/c1-13-10(15)9(17-11(13)16)5-6-4-7(12)2-3-8(6)14/h2-5,14H,1H3/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKZMUTWXCOFD-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)O)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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